

Comparative Toxicological Profile of Flufenoxystrobin and Other Strobilurin Fungicides

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Compound of Interest

Compound Name: *Flufenoxystrobin*

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This guide provides a detailed comparison of the toxicological profiles of **Flufenoxystrobin** and three other widely used strobilurin fungicides: Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. The information presented is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

Strobilurin fungicides, including **Flufenoxystrobin**, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin, act by inhibiting mitochondrial respiration in fungi. While effective for crop protection, their potential off-target toxicity is a critical area of study. This guide reveals that while all four fungicides share a common mode of action, their toxicological profiles exhibit notable differences in terms of acute toxicity, ecotoxicity, and genotoxic potential. The available data suggests that **Flufenoxystrobin's** toxicological data is not as publicly accessible as the other compounds, highlighting a need for further research and disclosure.

Acute Toxicity

Acute toxicity data, typically expressed as the median lethal dose (LD50) or lethal concentration (LC50), provides insights into the short-term toxic effects of a substance. The

following tables summarize the available acute toxicity data for the four fungicides across various exposure routes and organisms.

Table 1: Acute Mammalian Toxicity

Fungicide	Oral LD50 (rat, mg/kg)	Dermal LD50 (rat/rabbit, mg/kg)	Inhalation LC50 (rat, mg/L/4h)
Flufenoxystrobin	No data available	No data available	No data available
Azoxystrobin	> 5000[1][2]	> 2000[1]	> 4.0[2]
Pyraclostrobin	> 5000[3]	> 2000[3]	0.31 - 1.07[3]
Trifloxystrobin	> 5000[4]	> 2000[4]	> 4.6[4]

A note on **Flufenoxystrobin**: Despite extensive searches of publicly available safety data sheets and pesticide properties databases, specific quantitative acute toxicity values (LD50/LC50) for **Flufenoxystrobin** were not found. Qualitative statements indicate that prolonged skin contact may cause temporary irritation[1].

Ecotoxicity

The environmental impact of these fungicides is a significant concern. Ecotoxicity data assesses the potential harm to non-target organisms in aquatic and terrestrial ecosystems.

Table 2: Aquatic Ecotoxicity

Fungicide	Fish (96h LC50, mg/L)	Daphnia (48h EC50, mg/L)	Algae (72-96h EC50, mg/L)
Flufenoxystrobin	No data available	No data available	No data available
Azoxystrobin	0.71 (Rainbow Trout)	0.28 (Daphnia magna)	0.11 (Pseudokirchneriella subcapitata)
Pyraclostrobin	0.006 (Rainbow Trout)	0.016 (Daphnia magna)	0.035 (Pseudokirchneriella subcapitata)
Trifloxystrobin	0.015 (Rainbow Trout)	0.011 (Daphnia magna)	0.017 (Navicula pelliculosa)

Table 3: Avian and Bee Toxicity

Fungicide	Avian (Oral LD50, mg/kg)	Honeybee (Contact LD50, μ g/bee)
Flufenoxystrobin	No data available	No data available
Azoxystrobin	> 2000 (Bobwhite Quail)	> 25
Pyraclostrobin	> 2000 (Bobwhite Quail)	> 100
Trifloxystrobin	> 2000 (Bobwhite Quail)	> 200

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to cancer or heritable defects. The Ames test and the in vitro micronucleus test are standard assays for this purpose.

Table 4: Genotoxicity Profile

Fungicide	Ames Test (Bacterial Reverse Mutation)	In Vitro Micronucleus Test
Flufenoxystrobin	No data available to indicate mutagenic or genotoxic effects[1].	No data available.
Azoxystrobin	Negative	Negative
Pyraclostrobin	Negative	Clastogenic potential at high, cytotoxic concentrations.
Trifloxystrobin	Negative in most studies, one positive result in Chinese Hamster V79 cells at cytotoxic levels[5].	Negative

Mechanism of Action and Signaling Pathways

All four fungicides are Quinone outside Inhibitors (QoI), which block the cytochrome bc1 complex in the mitochondrial respiratory chain, leading to an inhibition of ATP synthesis[6][7]. This disruption of cellular energy production is the primary mode of fungicidal action. However, their off-target toxicity in non-fungal organisms can be attributed to this mechanism and subsequent downstream signaling events.

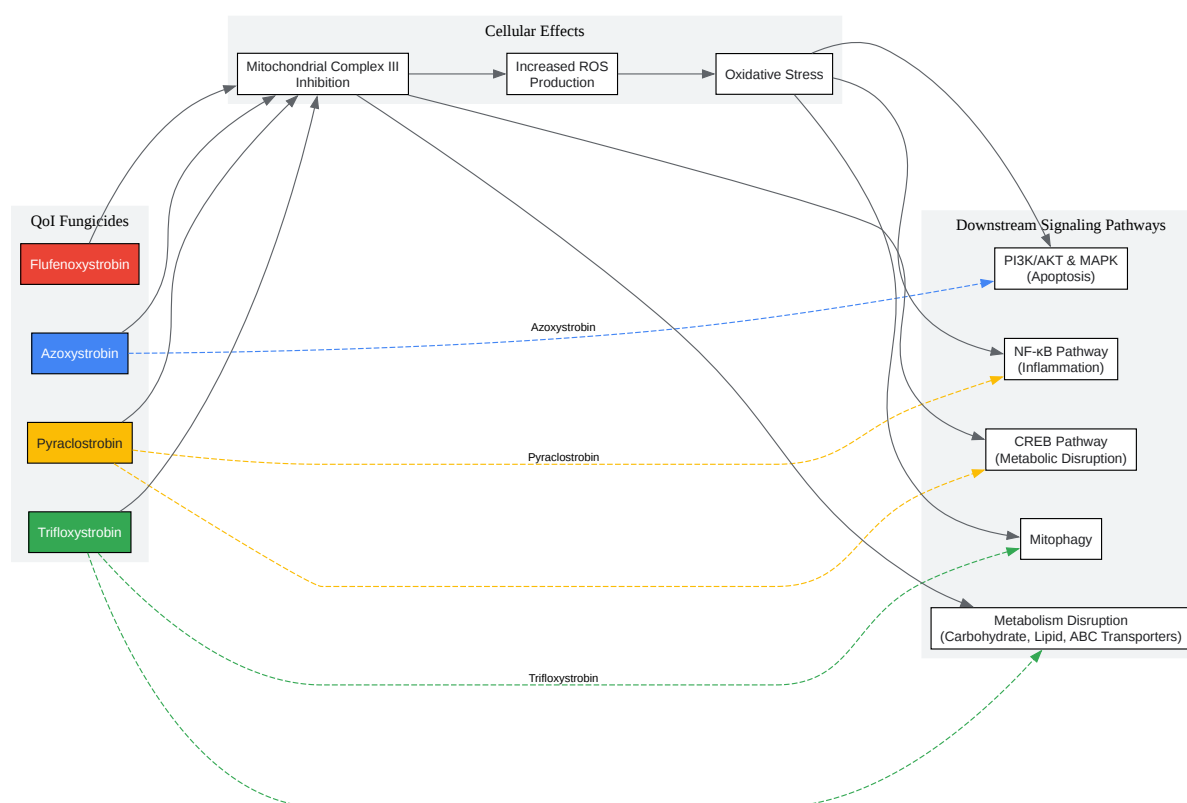
Inhibition of the mitochondrial electron transport chain can lead to an overproduction of reactive oxygen species (ROS), inducing oxidative stress. This, in turn, can trigger various cellular signaling pathways, leading to apoptosis, inflammation, and disruption of other cellular processes.

While the primary target is the same, subtle differences in the chemical structure of these fungicides may lead to differential interactions with other cellular components, resulting in varied toxicological profiles. For instance, studies have suggested links between:

- Azoxystrobin and the activation of apoptosis via PI3K/AKT and MAPK signaling pathways[8]. It has also been shown to induce ROS-dependent apoptosis in cortical neurons[9].

- Pyraclostrobin and the induction of triglyceride accumulation through a PPAR γ -independent, but CREB-driven mechanism, associated with mitochondrial dysfunction[2]. It has also been linked to the activation of the NF- κ B signaling pathway, leading to inflammatory responses[10].
- Trifloxystrobin and the induction of mitophagy (the selective degradation of mitochondria by autophagy) in human keratinocytes, mediated by mitochondrial damage and ROS production[11]. It has also been shown to disturb ABC transporters and carbohydrate and lipid metabolism in zebrafish[12].

The specific signaling pathways affected by **Flufenoxystrobin** in non-target organisms have not been extensively studied in publicly available literature.



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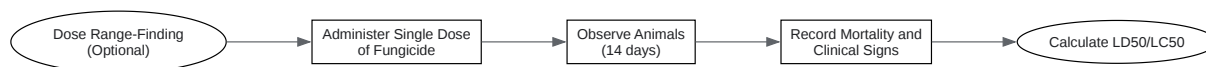
Caption: General signaling pathways affected by QoI fungicides.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for the key experiments cited.

Acute Oral, Dermal, and Inhalation Toxicity Tests

These tests are conducted to determine the short-term toxicity of a substance when administered via oral, dermal, or inhalation routes.



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Caption: General workflow for acute toxicity testing.

- **Acute Oral Toxicity (OECD 423):** This method involves a stepwise procedure where a small number of animals (usually rats) are dosed orally with the test substance at one of a series of fixed dose levels. The response of the animals in one step determines the dose for the next step. The observation period is typically 14 days^[1].
- **Acute Dermal Toxicity (OECD 402):** The test substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) for 24 hours. The animals are then observed for up to 14 days for signs of toxicity and mortality^{[13][14][15]}.
- **Acute Inhalation Toxicity (OECD 403):** Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for up to 14 days^{[10][16][17][18]}.

Aquatic Ecotoxicity Tests

These tests are designed to assess the toxicity of substances to aquatic organisms.

- Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout) are exposed to the test substance in water for 96 hours. Mortality and other abnormal effects are recorded at 24, 48, 72, and 96 hours to determine the LC50[4][5][19][20][21].
- Daphnia sp., Acute Immobilisation Test (OECD 202): Young daphnids are exposed to the test substance in water for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined[6][8][12][22].
- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance over a period of 72 to 96 hours. The inhibition of growth is measured to determine the EC50[3][7][23][24][25].

Genotoxicity Tests

- Bacterial Reverse Mutation Test (Ames Test, OECD 471): This test uses several strains of bacteria (e.g., Salmonella typhimurium) that are unable to synthesize a specific amino acid. The test substance is added to the bacterial culture, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to grow on a medium lacking the amino acid[9][26][27][28][29].
- In Vitro Mammalian Cell Micronucleus Test (OECD 487): Mammalian cells are exposed to the test substance. After treatment, the cells are examined for the presence of micronuclei, which are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage[11].

Conclusion

This comparative guide highlights the toxicological profiles of **Flufenoxystrobin**, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. While all are QoI fungicides, their toxicity varies across different organisms and endpoints. Pyraclostrobin and Trifloxystrobin appear to be more toxic to aquatic organisms than Azoxystrobin. A significant data gap exists for the quantitative toxicological profile of **Flufenoxystrobin**, underscoring the need for greater transparency and further research to fully assess its environmental and health risks. The differential effects on downstream signaling pathways also warrant more in-depth comparative studies to understand the nuances of their toxicological mechanisms. This information is vital for informed decision-making in the regulation and development of safer fungicides.

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